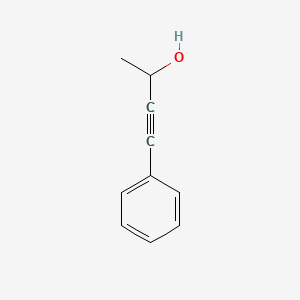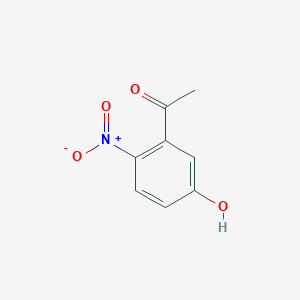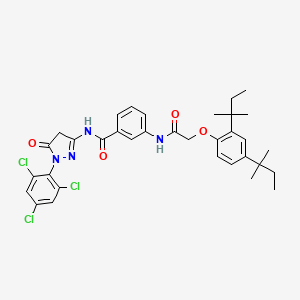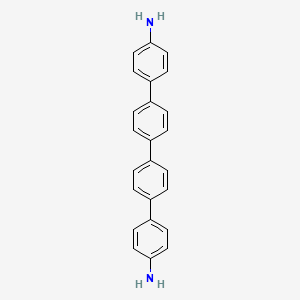
酢酸セリウム(III)
概要
説明
Cerium triacetate, also known as Cerium (III) acetate or Cerium acetate hydrate, is a compound with the linear molecular formula Ce (CH3CO2)3 · xH2O . It is a white powder .
Synthesis Analysis
The thermal decomposition of Cerium (III) acetate hydrate, Ce(CH3CO2)3·1.5H 2O, has been studied . The process involves complicated successive reactions with the formation of intermediate products . Crystalline cerium(III) anhydrous acetate appears at 212°C and transforms to another phase at 286°C . The decomposition occurs in the temperature range of 300–700°C to cerium(IV) oxide via four decomposition steps .Molecular Structure Analysis
Cerium acetate has the molecular formula C6H9CeO6 . It is an inorganic compound with the chemical formula of Ce(CH3CO2)3 . Its 1.5 hydrate loses water at 133°C to obtain an amorphous anhydrous form, and the amorphous phase changes to crystal at 212°C, and phase changes again at 286°C .Physical And Chemical Properties Analysis
Cerium is the most abundant rare-earth element and exceeds in abundance tin, cobalt, and lead . Cerium allows graphite to form nodules, causing nucleation in spheroidal and vermicular cast iron, and neutralizes the harmful effect of the tramp elements .科学的研究の応用
高分子包埋膜 (PIMs)
酢酸セリウム(III) は、高分子包埋膜 (PIMs) の調製に使用されます。これらの膜は、セリウム(III) を含む金属イオンの回収と分離のために設計されています。 このプロセスでは、可塑化されたセルローストリアセテート膜を特定のイオンキャリアと共に使用して、金属イオンを含む水性源相を回収相から分離します 。 この方法は、セリウム(III) の輸送に特に効率的であり、ランタン(III) などの他のイオンと比較して、より選択的かつ効果的な分離を実現します .
金属イオンの回収
酢酸セリウム(III) の PIMs への応用は、水溶液からの金属イオンの回収にまで及びます。 膜は、セリウム(III) を源相から酸性の回収相、通常は1M H2SO4 に輸送します 。この応用は、金属イオンの濃度と選択的回収が要求されるプロセスにおいて重要です。
環境修復
環境科学において、酢酸セリウム(III) ベースの PIMs は、廃水からの重金属の除去に使用できます。 この技術は、溶媒抽出やイオン交換などの従来の方法に対して、有機溶媒と抽出剤の消費量が少なく、競争力のある代替手段を提供します .
材料科学
材料科学では、酢酸セリウム(III) は、独自の特性を持つ先進材料を作成するために使用されます。 たとえば、PIMs にセリウム(III) を含めることで、機械的強度と安定性が向上した新しいタイプの膜を開発できます .
作用機序
Target of Action
Cerium triacetate is an inorganic compound with the chemical formula of Ce(CH3COO)3 Cerium compounds have been known to exert diverse biological effects mainly by their resemblance to calcium . This similarity enables these elements to replace calcium in biomolecules without necessarily substituting for it functionally .
Mode of Action
It’s known that cerium triacetate can undergo thermal decomposition at 310 °c to generate basic cerium (iii) acetate, which will be further decomposed to obtain ce2o2co3 (a basic carbonate), and continued heating generates ceo2 and co .
Biochemical Pathways
Acetate, a component of cerium triacetate, has been implicated in a range of health benefits whether it is derived from the diet or is generated from microbial fermentation of fiber in the gut . Acetate acts, in part, as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function .
Pharmacokinetics
A study on cerium oxide nanoparticles, which may share some similarities with cerium triacetate, showed that cerium was predominantly recovered in the lungs and feces, with extrapulmonary organs contributing less than 4% to the recovery rate at 24 h post exposure .
Result of Action
Cerium triacetate has been used as a catalyst for the liquid-phase auto-oxidation of cresols and as a sol-gel precursor for the synthesis of CeO2 nanoparticles .
Action Environment
The action, efficacy, and stability of cerium triacetate can be influenced by environmental factors such as temperature. For instance, cerium triacetate undergoes thermal decomposition at 310 °C
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Cerium triacetate can interact with various biomolecules. For instance, it has been used in the preparation of polymer inclusion membrane (PIM), where it interacts with Cyanex 272 di(2,4,4-(trimethylpentyl)phosphinic acid) and Cyanex 301 (di(2,4,4-trimethylpentyl)dithiophosphinic acid) as the ion carriers .
Cellular Effects
It is known that cerium oxide nanoparticles, which may share some properties with cerium triacetate, have shown promise as catalytic antioxidants in cell culture models .
Molecular Mechanism
It is known that cerium triacetate can be used in the preparation of polymer inclusion membrane (PIM), where it interacts with specific ion carriers .
Temporal Effects in Laboratory Settings
It is known that cerium triacetate can undergo phase changes at different temperatures .
Metabolic Pathways
Acetate, a component of cerium triacetate, is a key biomolecule at the nexus of metabolism, epigenetics, and oncogenesis .
Transport and Distribution
It is known that cerium triacetate can be used in the preparation of polymer inclusion membrane (PIM), which separates the aqueous source phase containing metal ions and the receiving phase .
Subcellular Localization
It is known that cerium oxide nanoparticles, which may share some properties with cerium triacetate, can localize in different cell compartments depending on the nanoparticle’s surface charge .
特性
| { "Design of the Synthesis Pathway": "Cerium triacetate can be synthesized by reacting cerium carbonate or cerium hydroxide with acetic acid.", "Starting Materials": [ "Cerium carbonate or cerium hydroxide", "Acetic acid" ], "Reaction": [ "Dissolve cerium carbonate or cerium hydroxide in acetic acid", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with cold acetic acid", "Dry the solid under vacuum to obtain cerium triacetate" ] } | |
CAS番号 |
537-00-8 |
分子式 |
C2H4CeO2 |
分子量 |
200.17 g/mol |
IUPAC名 |
acetic acid;cerium |
InChI |
InChI=1S/C2H4O2.Ce/c1-2(3)4;/h1H3,(H,3,4); |
InChIキー |
CGLIWEFNRJOUKT-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ce+3] |
正規SMILES |
CC(=O)O.[Ce] |
その他のCAS番号 |
537-00-8 |
物理的記述 |
DryPowder; OtherSolid, Liquid |
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the sol-gel method in preparing cerium-doped titanium oxide nanoparticles?
A: The sol-gel method is a versatile technique for synthesizing nanoparticles with controlled properties. In the case of cerium-doped titanium oxide, this method allows for the homogenous distribution of cerium triacetate within the titanium oxide matrix during the gelation process. [] This homogeneity is crucial for achieving the desired photocatalytic properties. []
Q2: How does the cerium content influence the photocatalytic activity of titanium oxide nanoparticles?
A: Research has demonstrated that the incorporation of cerium into the titanium oxide framework can significantly enhance its photocatalytic activity. Specifically, a study found that a cerium mole fraction of 3% resulted in the highest degradation rate of methyl orange, a model organic pollutant. [] This enhancement is attributed to factors such as increased surface area and potentially altered electronic band structure, leading to improved light absorption and charge carrier separation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Phenyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1585164.png)


![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B1585171.png)
![Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']-](/img/structure/B1585172.png)

![Acetic acid;2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1585176.png)
